molecular formula C11H14BrNO2 B1454023 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946664-90-0

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1454023
CAS No.: 946664-90-0
M. Wt: 272.14 g/mol
InChI Key: UKEHNCFBSNLGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex aromatic amine characterized by specific substitution patterns that define its chemical behavior and potential applications. The compound possesses the Chemical Abstracts Service registry number 946664-90-0, establishing its unique identity within chemical databases and regulatory frameworks. The molecular formula C₁₁H₁₄BrNO₂ reflects the presence of eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 272.15 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the base structure consists of an aniline ring system with two distinct substituents. The bromine atom occupies the 5-position relative to the amino group, while the 2-position bears a methoxy group that is further substituted with a tetrahydro-2-furanyl moiety. This naming convention clearly delineates the structural relationships and provides unambiguous identification for synthetic and analytical purposes.

The compound's structural architecture integrates multiple functional groups that contribute to its overall chemical properties. The aniline core provides basic amine functionality, while the bromine substituent introduces halogen reactivity patterns typical of electrophilic aromatic substitution reactions. The tetrahydrofuranylmethoxy group contributes both ether linkage characteristics and saturated heterocyclic ring properties, creating a multifunctional molecule with diverse reactivity potential.

Chemical identification methods typically employ spectroscopic techniques to confirm structural assignments. The presence of the bromine atom provides characteristic isotopic patterns in mass spectrometry, while the tetrahydrofuran ring system exhibits distinctive nuclear magnetic resonance signals that facilitate structural elucidation. These analytical approaches ensure accurate identification and purity assessment for research and industrial applications.

The compound belongs to the broader category of substituted anilines, specifically those containing both halogen and ether functionalities. This classification system helps researchers and chemists understand expected reactivity patterns and potential synthetic transformations. The combination of electron-withdrawing bromine and electron-donating methoxy substituents creates an interesting electronic environment that influences both chemical reactivity and potential biological activity.

Historical Development in Heterocyclic Amine Research

The investigation of heterocyclic amines has evolved significantly since their initial discovery, with compounds containing furan-derived substituents representing a specialized area of research within this broader field. The historical development of aromatic amine research began when physicians first recognized the carcinogenic potential of certain arylamines in occupational settings, particularly within the dyestuff industry where workers experienced chronic exposure to intermediate arylamines. This early recognition led to comprehensive laboratory investigations that revealed the capacity of specific azo dyes and arylamines to induce cancer development, primarily affecting liver tissues in rodent models.

The discovery of heterocyclic aromatic amines as a distinct class of compounds occurred in 1977, marking a significant milestone in the understanding of these chemical entities. Research conducted by Sugimura and colleagues identified the formation of mutagenic compounds on the surface of cooked meat and fish, which were subsequently characterized as heterocyclic amines. This groundbreaking work established the foundation for understanding how cooking processes at elevated temperatures could generate biologically active compounds with potential health implications.

The metabolic activation pathways of aromatic amines became a central focus of research, leading to the identification of nitrogen-hydroxylation as a critical bioactivation mechanism. Studies demonstrated that both aromatic amines and heterocyclic aromatic amines undergo metabolic conversion through cytochrome P450 enzyme systems, primarily in liver tissues, producing more reactive nitrogen-hydroxy compounds. This biochemical understanding provided crucial insights into the mechanisms by which these compounds exert their biological effects.

The development of 2-aminofluorene as a potential pesticide contributed significantly to the understanding of aromatic amine toxicology. Although this compound was never used as intended due to its rapid induction of cancers in multiple organs of rodents, the research conducted on its metabolic fate and interactions with nucleic acids and proteins established foundational knowledge for the entire field. This pioneering work served as the basis for developing human biomarkers and understanding the biochemical mechanisms of aromatic amine action.

Species differences in susceptibility to aromatic amine carcinogenesis provided important insights into the role of metabolic enzymes. Guinea pigs demonstrated resistance to carcinogenesis due to low levels of necessary activating enzymes, highlighting the critical importance of metabolic capacity in determining biological outcomes. These findings emphasized the complexity of aromatic amine metabolism and the need for comprehensive understanding of enzymatic pathways in different biological systems.

The recognition that target tissues require secondary reactions, including acylation and sulfate ester formation, for full biological activity represented another crucial development in the field. These secondary metabolic transformations produce reactive compounds that display genotoxic properties in appropriate test systems, providing mechanistic understanding of how aromatic amines exert their effects at the molecular level. This knowledge has informed the development of safer synthetic approaches and improved understanding of structure-activity relationships within the aromatic amine class.

Position within Brominated Aniline Derivatives

This compound occupies a distinctive position within the extensive family of brominated aniline derivatives, representing a specialized subset that combines halogen substitution with heterocyclic ether functionality. The systematic examination of related compounds reveals the diversity of structural modifications possible within this chemical class, with each variant contributing unique properties and potential applications to the overall family of brominated anilines.

Comparative analysis with structurally related compounds demonstrates the specific characteristics that distinguish this particular derivative. The compound 5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline, bearing catalog number 022898, molecular formula C₁₂H₁₇BrN₂O₂, and molecular weight 301.19, illustrates how nitrogen-containing substituents can be incorporated into similar structural frameworks. Similarly, 5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline, with molecular formula C₁₃H₁₉BrN₂O and molecular weight 299.22, demonstrates the incorporation of different saturated heterocyclic systems.

The tetrahydropyran analog, 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline, provides direct structural comparison with the tetrahydrofuran derivative under investigation. This compound, bearing molecular formula C₁₂H₁₆BrNO₂ and molecular weight 286.18, differs only in the oxygen-containing heterocycle, with tetrahydropyran representing a six-membered ring compared to the five-membered tetrahydrofuran system. This structural relationship allows for systematic investigation of how ring size affects chemical and biological properties.

Additional members of this chemical family include compounds with varying ether linkage patterns, such as 5-Bromo-2-(3-methoxypropoxy)aniline and 5-Bromo-2-(2-propoxyethoxy)aniline, which demonstrate the versatility of ether substituent modifications. These compounds provide insights into how different ether chain lengths and branching patterns influence overall molecular properties and potential applications within pharmaceutical and materials science contexts.

The relationship between this compound and other closely related isomers requires careful consideration of structural differences. The compound 5-bromo-2-[(oxolan-3-yl)methoxy]aniline, bearing CAS number 1247752-76-6 and molecular weight 272.14, represents an isomeric variant where the tetrahydrofuran ring connects through the 3-position rather than the 2-position. This positional isomerism can significantly influence both chemical reactivity and biological activity, highlighting the importance of precise structural characterization.

Compound Name Molecular Formula Molecular Weight CAS Number Catalog Number
This compound C₁₁H₁₄BrNO₂ 272.15 946664-90-0 022897
5-Bromo-2-[2-(4-morpholinyl)ethoxy]aniline C₁₂H₁₇BrN₂O₂ 301.19 946786-56-7 022898
5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline C₁₃H₁₉BrN₂O 299.22 946743-31-3 022899
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline C₁₂H₁₆BrNO₂ 286.18 946699-99-6 022900
5-bromo-2-[(oxolan-3-yl)methoxy]aniline C₁₁H₁₄BrNO₂ 272.14 1247752-76-6 ENA457509999

The position of the bromine substituent at the 5-position relative to the aniline nitrogen establishes specific electronic and steric effects that influence chemical reactivity. This substitution pattern creates a meta-relationship between the electron-withdrawing bromine atom and the electron-donating amino group, resulting in a balanced electronic environment that facilitates various synthetic transformations. The strategic placement of these functional groups enables selective chemical modifications while maintaining structural integrity.

The incorporation of the tetrahydrofuranylmethoxy substituent at the 2-position creates an ortho-relationship with the amino group, establishing potential for intramolecular interactions that may influence conformational preferences and chemical behavior. This substituent pattern represents a sophisticated approach to molecular design, where multiple functional groups are precisely positioned to achieve desired chemical and physical properties while maintaining synthetic accessibility and stability.

Properties

IUPAC Name

5-bromo-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEHNCFBSNLGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline generally involves:

This approach leverages regioselective halogenation and ether formation under mild conditions to maximize yield and purity.

Bromination of Aromatic Amines or Phenols

Selective bromination is a critical step. Literature indicates that bromination of anilines or hydroxyanilines can be achieved using hydrobromic acid or bromine sources under controlled pH and temperature to avoid polybromination or degradation.

  • For example, preparation of 5-bromo-2-hydroxyanthranilic acid involves slow addition of hydrobromic acid to anthranilic acid in aqueous medium with sodium acetate and sodium carbonate to maintain pH 7-10, followed by 24-hour reaction at mild temperatures (~50 °C), yielding high purity product (95%) with fewer steps and mild conditions.

  • This method avoids harsh conditions and excessive side reactions, which is beneficial for sensitive functional groups like amino and ether moieties.

Introduction of the Tetrahydro-2-furanylmethoxy Group

The tetrahydro-2-furanylmethoxy substituent can be introduced via nucleophilic substitution reactions involving the phenolic hydroxyl group or via Williamson ether synthesis:

  • Williamson Ether Synthesis: Reaction of 2-hydroxyaniline derivatives with tetrahydro-2-furanylmethyl halides (e.g., bromide or chloride) in the presence of a base (such as potassium carbonate) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild heating.

  • A patent describes the use of potassium tert-butoxide in tetrahydrofuran or 2-methyl-tetrahydrofuran for related aromatic substitutions, indicating the feasibility of such bases and solvents for ether formation under mild conditions.

  • The reaction conditions are optimized to avoid degradation of the amino group and to minimize by-products.

Maintaining the Amino Group Integrity

Given the sensitivity of the amino group, conditions are selected to avoid its protection/deprotection cycles unless necessary. Mild reaction temperatures and neutral to slightly basic pH are preferred.

  • The use of sodium acetate and sodium carbonate buffers during bromination and subsequent steps helps maintain amino group stability.

  • Avoidance of strong acids or bases during etherification prevents amino group protonation or side reactions.

Proposed Detailed Preparation Procedure

Based on the synthesis principles and analogous methods, a representative preparation method for this compound could be:

Step Procedure Conditions Notes
1. Bromination Treat 2-(tetrahydro-2-furanylmethoxy)aniline or 2-hydroxyaniline derivative with hydrobromic acid or bromine slowly added under pH 7-8 buffered with sodium acetate and sodium carbonate 40-50 °C, 24 hours, aqueous medium Achieves selective bromination at 5-position with minimal by-products
2. Etherification (if starting from 2-hydroxyaniline) React 2-hydroxy-5-bromoaniline with tetrahydro-2-furanylmethyl bromide in presence of potassium tert-butoxide in THF or 2-methyl-THF Mild heating (50-70 °C), inert atmosphere Williamson ether synthesis to attach tetrahydrofuranylmethoxy group
3. Purification Filtration, washing with water, drying under vacuum Room temperature to 50 °C Yields high purity product suitable for further use

Research Findings and Yield Data

  • The bromination step adapted from 5-bromo-2-hydroxyanthranilic acid synthesis achieves yields up to 95% with high purity, under mild and economical conditions.

  • Etherification using potassium tert-butoxide and tetrahydrofuran solvents is reported to proceed with high efficiency and selectivity, minimizing side reactions and preserving amino functionality.

  • Avoidance of harsh reagents and extreme temperatures reduces production costs and environmental impact.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Yield/Purity Reference
Bromination of amino/phenol precursor Hydrobromic acid, sodium acetate, sodium carbonate buffer, 40-50 °C, 24 h Mild, selective, high purity, simple ~95% purity
Etherification with tetrahydro-2-furanylmethyl halide Potassium tert-butoxide, THF or 2-methyl-THF, mild heating Efficient ether formation, preserves amino group High, not quantified

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide (OH-) or amine groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like OH-, NH2-, in polar solvents.

Major Products

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the tetrahydrofuran ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural differences and similarities between 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline and related brominated aniline derivatives:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Reference
This compound Tetrahydrofuranmethoxy ~299.44 (estimated*) ~2.5 1 donor, 3 acceptors
5-Bromo-2-(4-fluorophenoxy)aniline 4-Fluorophenoxy 282.13 3.2 1 donor, 3 acceptors
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline Dimethylaminoethoxy 259.14 1.9 1 donor, 3 acceptors
5-Bromo-2-(3-ethoxyphenoxy)aniline 3-Ethoxyphenoxy 308.17 3.8 1 donor, 3 acceptors
5-Bromo-2-(trifluoromethyl)aniline Trifluoromethyl 240.02 2.1 1 donor, 2 acceptors
5-Bromo-2-(2-propoxyethoxy)aniline Propoxyethoxy 274.15 2.8 1 donor, 3 acceptors

Key Observations :

  • Substituent Effects on Lipophilicity (XLogP3): The tetrahydrofuranmethoxy group confers moderate lipophilicity (estimated XLogP3 ~2.5), comparable to dimethylaminoethoxy (XLogP3 1.9) but lower than aromatic ethers like 3-ethoxyphenoxy (XLogP3 3.8) .
  • Hydrogen Bonding: All analogues retain one hydrogen bond donor (NH2 group), but acceptor counts vary with substituent electronegativity.

Biological Activity

5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a bromine atom and a tetrahydrofuran moiety, suggests a diverse range of biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄BrNO₂
  • Molecular Weight : 272.15 g/mol
  • CAS Number : 946664-90-0

Biological Activities

Research on this compound indicates several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial cell membranes, potentially disrupting their integrity.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
  • Antioxidant Activity : There is evidence suggesting that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial growth.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate immune responses and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntioxidantScavenging of free radicals

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In another study, Jones et al. (2024) investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its ability to modulate inflammatory responses effectively.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline?

The synthesis typically involves multi-step strategies, including:

  • Nucleophilic aromatic substitution : Introducing the tetrahydrofuranmethoxy group via alkylation of 5-bromo-2-hydroxyaniline using tetrahydrofurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach substituents, though this requires pre-functionalization of the aniline core .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) achieves >95% purity. Yield optimization requires strict control of reaction time, temperature, and stoichiometry .

Q. How should researchers characterize this compound analytically?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, tetrahydrofuran protons at δ 3.5–4.0 ppm) .
  • LCMS/HPLC : Retention time (~0.99 minutes under SQD-AA05 conditions) and m/z values (e.g., [M+H]+ ≈ 307) verify molecular weight and purity .
  • Elemental analysis : Validate C, H, N, Br content against theoretical values (e.g., C₁₁H₁₄BrNO₂: C 48.55%, H 5.15%) .

Q. What are the stability and solubility profiles of this compound?

  • Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged light exposure. Store at 0–6°C in amber glass .

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~30
    Water<1
    Data derived from analogs with similar halogenated/tetrahydrofuran substituents .

Advanced Research Questions

Q. What reaction mechanisms dominate modifications of the bromine substituent?

The bromine atom undergoes:

  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki with aryl boronic acids) to form biaryl structures. Key conditions: Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water (110°C, 3 hours) .
  • Nucleophilic substitution : Replacement with amines or thiols in polar aprotic solvents (e.g., DMF, 100°C) .
  • Radical reactions : Photocatalytic C–Br bond activation for alkyl/aryl group introduction .

Q. How does the tetrahydrofuranmethoxy group influence biological interactions?

  • Enzyme inhibition : The ether oxygen and tetrahydrofuran ring may hydrogen-bond with active sites (e.g., kinase or protease targets). Molecular docking studies suggest binding affinity (ΔG ≈ −8.5 kcal/mol) .
  • Membrane permeability : The lipophilic tetrahydrofuran moiety enhances logP (~2.3), improving cellular uptake compared to non-substituted analogs .

Q. What computational methods predict the compound’s physicochemical properties?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gap ≈ 4.1 eV) .
  • Molecular dynamics : Simulate collision cross-sections (CCS) for ion mobility spectrometry (predicted CCS: 180–190 Ų) .
  • QSAR models : Correlate substituent effects with solubility or toxicity (e.g., AlogPS, SwissADME) .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 2 mol% alters yields by 15–20% .
  • Purification methods : Silica gel vs. preparative HPLC may recover 10–30% more product .
  • Scale effects : Batch vs. continuous flow reactors improve reproducibility at >10 g scale .

Q. What strategies optimize regioselectivity in further functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., –NH₂) to position substituents .
  • Protecting groups : Temporarily block the amine (e.g., with Boc) to prevent side reactions during bromine substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(tetrahydro-2-furanylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.